4-(3-Phenylpropyl)piperidine hydrochloride

Description

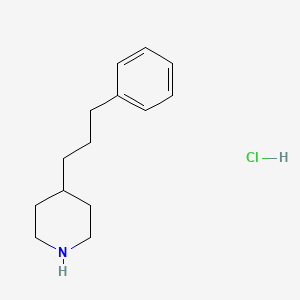

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(3-phenylpropyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N.ClH/c1-2-5-13(6-3-1)7-4-8-14-9-11-15-12-10-14;/h1-3,5-6,14-15H,4,7-12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTYWENFVDLKMSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40226909 | |

| Record name | Piperidine, 4-(3-phenylpropyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40226909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76000-08-3 | |

| Record name | Piperidine, 4-(3-phenylpropyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076000083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine, 4-(3-phenylpropyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40226909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Multi-Step Organic Synthesis Approaches to 4-(3-Phenylpropyl)piperidine (B106336) Hydrochloride

The synthesis of 4-(3-phenylpropyl)piperidine hydrochloride is typically achieved through multi-step sequences that construct the piperidine (B6355638) core and introduce the desired substituents. A common and logical approach involves the initial synthesis of a substituted pyridine (B92270) precursor, followed by the reduction of the aromatic ring to the corresponding piperidine.

One documented pathway begins with the synthesis of 4-(3-phenylpropyl)pyridine (B1219276). Although specific modern, high-yield procedures are not extensively detailed in readily available literature, a classical method involves the reaction of 4-methylpyridine (B42270) with allylbenzene (B44316) at high temperatures, albeit with modest yields of around 30%. A more efficient, albeit still classic, method involves the reaction of 4-(3-phenylpropyl)pyridine with sodamide in xylene, followed by hydrolysis. prepchem.com

Once the 4-(3-phenylpropyl)pyridine precursor is obtained, the critical step is the reduction of the pyridine ring to a piperidine ring. This transformation is most commonly achieved through catalytic hydrogenation. nih.govorganic-chemistry.org The selective hydrogenation of the pyridine ring in the presence of the phenyl group is a key challenge. However, studies on similar substrates, such as 4-phenylpyridine, have shown that selective hydrogenation is feasible using catalysts like palladium on carbon (Pd/C). d-nb.info The final step in the synthesis is the formation of the hydrochloride salt, which is typically achieved by treating the free base with hydrochloric acid in a suitable solvent, such as isopropanol (B130326) or ether. google.com

Table 1: Illustrative Multi-Step Synthesis of this compound

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 4-(3-phenylpropyl)pyridine | H₂, Pd/C or Rh₂O₃, various solvents (e.g., EtOAc, TFE), elevated pressure and temperature | 4-(3-Phenylpropyl)piperidine |

| 2 | 4-(3-Phenylpropyl)piperidine | HCl in a suitable solvent (e.g., isopropanol, ether) | This compound |

Note: This table represents a generalized pathway. Specific conditions such as catalyst loading, pressure, temperature, and reaction time would need to be optimized for maximum yield and purity.

Alkylation Reactions in Piperidine Ring Functionalization

Alkylation reactions are fundamental to the synthesis of piperidine derivatives, allowing for the introduction of various substituents at either the nitrogen or carbon atoms of the ring.

N-alkylation is a common method for the synthesis of N-substituted piperidines. In the context of 4-(3-phenylpropyl)piperidine, this would involve the reaction of a piperidine precursor with a 3-phenylpropyl halide, such as 1-bromo-3-phenylpropane. chemicalbook.comseqens.com The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. researchgate.net Common bases include potassium carbonate or triethylamine. The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) often being employed. researchgate.net To favor mono-alkylation and prevent the formation of quaternary ammonium (B1175870) salts, the alkylating agent can be added slowly to a solution where the piperidine is in excess. researchgate.net

Table 2: General Conditions for N-Alkylation of Piperidines

| Piperidine Substrate | Alkylating Agent | Base | Solvent | General Conditions |

| Piperidine | 1-Bromo-3-phenylpropane | K₂CO₃ or N,N-diisopropylethylamine | Acetonitrile or DMF | Room temperature to elevated temperatures (e.g., 70°C), under an inert atmosphere. researchgate.net |

Note: The reactivity can be influenced by the nature of the piperidine substrate and the alkyl halide.

Metalloenamines, which are the deprotonated form of enamines, serve as powerful nucleophiles in carbon-carbon bond-forming reactions. organic-chemistry.org This methodology can be applied to the synthesis of substituted piperidines. The process involves the formation of an enamine from a ketone or aldehyde, followed by deprotonation with a strong base (like an organolithium reagent) to generate the metalloenamine. This nucleophilic species can then react with an electrophile, such as an alkyl halide. acs.org Hydrolysis of the resulting iminium species regenerates the carbonyl group, yielding an alkylated ketone or aldehyde, which can then be further manipulated to form the piperidine ring. While a direct application to the synthesis of 4-(3-phenylpropyl)piperidine is not prominently documented, this strategy represents a valid approach for creating substituted piperidone precursors. nih.gov

Acylation and Esterification Procedures for Derivative Synthesis

Acylation and esterification reactions are crucial for the synthesis of various derivatives of 4-(3-phenylpropyl)piperidine, potentially leading to compounds with modified properties.

The nitrogen atom of the piperidine ring is nucleophilic and can readily react with acylating agents such as acid chlorides or anhydrides in a nucleophilic acyl substitution reaction. This leads to the formation of N-acylpiperidines (amides). The reaction is often carried out in the presence of a non-nucleophilic base to scavenge the acid byproduct. Similarly, if the 4-(3-phenylpropyl)piperidine scaffold contains a hydroxyl group, for instance, in a precursor like a piperidine-alkanol, this hydroxyl group can undergo esterification. youtube.com Fischer esterification, which involves reacting a carboxylic acid and an alcohol in the presence of an acid catalyst, is a classic method for ester synthesis. organic-chemistry.org Alternatively, the alcohol can be reacted with a more reactive acylating agent like an acid chloride or anhydride. liverpool.ac.uk

Reductive Transformations in Piperidine Scaffold Construction

Reductive methods are central to the synthesis of the piperidine ring, most notably through the hydrogenation of pyridine precursors or via reductive amination.

The catalytic hydrogenation of pyridines is a widely used and efficient method for the synthesis of piperidines. nih.govorganic-chemistry.org A variety of catalysts can be employed, with rhodium and palladium-based catalysts being particularly effective. d-nb.infochim.it For the synthesis of 4-(3-phenylpropyl)piperidine from its pyridine analog, the choice of catalyst and reaction conditions is critical to ensure the selective reduction of the pyridine ring without affecting the phenyl ring. Studies have shown that heterogeneous catalysts like palladium on carbon can achieve high selectivity for the hydrogenation of the pyridine ring in aryl-substituted pyridines. d-nb.info

Table 3: Catalytic Systems for Pyridine Hydrogenation

| Catalyst | Substrate Example | Solvent | Conditions | Selectivity/Yield | Reference |

| Pd/C (10 wt%) | 4-Phenylpyridine | Ethyl Acetate (B1210297) | 110°C, H₂ pressure | 94-99% selectivity for 4-phenylpiperidine (B165713) | d-nb.info |

| Rh₂O₃ | Various substituted pyridines | Trifluoroethanol (TFE) | 40°C, 5 bar H₂ | Good to excellent yields | chim.it |

Reductive amination provides another powerful route to the piperidine scaffold. This reaction involves the condensation of an amine with a dicarbonyl compound (a 1,5-dialdehyde or keto-aldehyde) to form a cyclic iminium ion, which is then reduced in situ to the piperidine. researchgate.net This "double reductive amination" approach is a convergent method for constructing the piperidine ring in a single pot. researchgate.net The choice of reducing agent is crucial, with sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being commonly used as they are selective for the reduction of the iminium ion over the carbonyl groups. organic-chemistry.orgresearchgate.net

Precursor Synthesis and Intermediate Utilization in Target Compound Preparation

The efficiency of any total synthesis relies heavily on the accessibility of its precursors. For this compound, key intermediates include 4-(3-phenylpropyl)pyridine for the hydrogenation route, and 4-piperidone (B1582916) or piperidine itself for reductive amination or alkylation strategies.

The synthesis of 4-(3-phenylpropyl)pyridine has been documented, involving the reaction of 4-picoline with sodamide in xylene, followed by the addition of a phenylpropyl halide. nih.gov

4-Piperidones are valuable and versatile intermediates. researchgate.net A common method for their synthesis is the addition of a primary amine to two equivalents of an alkyl acrylate, which, after intramolecular Dieckmann condensation, hydrolysis, and decarboxylation, yields the 4-piperidone ring. These piperidones can then undergo various reactions, such as a Wittig reaction with a suitable phosphonium (B103445) ylide to install the 3-phenylpropylidene side chain, followed by hydrogenation to saturate both the exocyclic double bond and potentially the piperidone carbonyl if it is first converted to a protected hydroxyl group.

Optimization of Reaction Conditions and Yield Enhancement Strategies

The optimization of reaction parameters such as solvent, temperature, and catalyst is crucial for maximizing yield and purity while minimizing side reactions.

Solvent choice can dramatically influence reaction outcomes by affecting reactant solubility, the stability of intermediates and transition states, and reaction rates. In the synthesis of piperidines, polar solvents are often used to stabilize charged intermediates that form during reactions like reductive amination. nih.gov For instance, kinetic studies on piperidine synthesis have shown that solvents like methanol (B129727) and ethanol (B145695) can significantly affect the reaction rate, with ethanol sometimes promoting a faster reaction compared to methanol despite its lower dielectric constant. The ability of piperidine and its derivatives to form hydrogen bonds makes them highly soluble in water and polar organic solvents like alcohols and ethers, which is a key consideration in designing reaction and workup conditions.

Temperature is another critical parameter. While increasing the temperature generally accelerates reaction rates, it can also lead to undesired side reactions or decomposition of thermally sensitive intermediates. In reductive amination, an optimal temperature range is often sought; for example, some reactions show no progress at room temperature but proceed efficiently at elevated temperatures like 70-75 °C. Conversely, lower temperatures may be employed to enhance selectivity, for example, by favoring the formation of an imine over its premature reduction. nih.gov Careful control of temperature is therefore essential for balancing reaction speed with selectivity and yield.

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques for Molecular Structure Confirmation

Spectroscopy is a cornerstone in the structural confirmation of 4-(3-Phenylpropyl)piperidine (B106336) hydrochloride, with each method providing unique and complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 4-(3-Phenylpropyl)piperidine hydrochloride, both ¹H and ¹³C NMR are employed to confirm the molecular structure.

In ¹H NMR, the protonated piperidine (B6355638) nitrogen (N⁺-H) is expected to appear as a broad singlet at a downfield chemical shift. The aromatic protons of the phenyl group typically resonate in the 7.1-7.3 ppm range. The aliphatic protons of the piperidine ring and the propyl chain produce complex multiplets in the upfield region (approximately 1.2-3.5 ppm). The protons adjacent to the nitrogen atom (at C2 and C6 of the piperidine ring) are deshielded and appear further downfield than the other ring protons.

In ¹³C NMR, distinct signals are expected for each carbon environment. The aromatic carbons of the phenyl ring appear in the ~125-142 ppm region. The carbons of the piperidine ring and the propyl chain resonate in the aliphatic region of the spectrum (~20-50 ppm). The chemical shifts can be predicted based on analysis of similar structures, such as 4-phenylpiperidine (B165713) and simple piperidinium (B107235) salts. chemicalbook.comchemicalbook.com

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This table presents predicted values based on established principles of NMR spectroscopy and data from analogous compounds. Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenyl C1' | - | ~142 |

| Phenyl C2'/C6' | ~7.2-7.3 | ~128.5 |

| Phenyl C3'/C5' | ~7.2-7.3 | ~128.3 |

| Phenyl C4' | ~7.1-7.2 | ~125.7 |

| Propyl C1" | ~2.6 | ~36.0 |

| Propyl C2" | ~1.6 | ~28.5 |

| Propyl C3" | ~1.4 | ~33.0 |

| Piperidine C4 | ~1.5 | ~35.5 |

| Piperidine C3/C5 | ~1.8 (axial), ~1.3 (equatorial) | ~31.0 |

| Piperidine C2/C6 | ~3.4 (axial), ~2.9 (equatorial) | ~45.0 |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in the molecule. nih.gov The hydrochloride salt structure is clearly identified by a broad, strong absorption band in the IR spectrum, typically between 2400 and 2700 cm⁻¹, which corresponds to the N⁺-H stretching vibration of the piperidinium cation.

Other key vibrational modes include:

Aromatic C-H Stretching : Sharp peaks observed just above 3000 cm⁻¹.

Aliphatic C-H Stretching : Strong bands appearing just below 3000 cm⁻¹.

Aromatic C=C Stretching : Characteristic absorptions in the 1600-1450 cm⁻¹ region.

C-N Stretching : Vibrations associated with the piperidine ring structure.

Raman spectroscopy provides complementary information, particularly for the non-polar phenyl ring and the carbon backbone, often showing strong C=C and C-C stretching bands. researchgate.net

Expected Vibrational Frequencies for this compound

This table presents expected frequency ranges for key functional groups based on data from related compounds like piperidine hydrochloride and 4-benzylpiperidine. chemicalbook.comchemicalbook.com

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| N⁺-H Stretch (salt) | 2400 - 2700 (broad, strong) | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2950 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| CH₂ Bending (Scissoring) | ~1465 | IR |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive picture of the molecule's arrangement in the solid state, offering precise data on bond lengths, bond angles, and intermolecular forces. While a specific crystal structure for this compound is not publicly available, its solid-state characteristics can be reliably inferred from extensive studies on analogous 4-substituted piperidinium salts. nih.govnih.govnih.gov

Consistent with the behavior of nearly all piperidine derivatives, the six-membered piperidine ring in this compound adopts a stable chair conformation. nih.gov This conformation minimizes torsional strain and steric hindrance between substituents.

Due to its significant steric bulk, the 3-phenylpropyl substituent at the C4 position will overwhelmingly favor the equatorial position. Placing this large group in the axial position would introduce prohibitive 1,3-diaxial interactions with the axial hydrogens at the C2 and C6 positions, destabilizing the conformation. The protonation of the nitrogen atom generally does not alter this preference for large, non-polar substituents. nih.gov

In the solid-state crystal lattice, the structure is stabilized by a network of intermolecular forces. The most significant of these is the hydrogen bond formed between the positively charged piperidinium nitrogen (N⁺-H, the donor) and the chloride anion (Cl⁻, the acceptor). This strong N⁺-H···Cl⁻ interaction is a defining feature of the crystal packing in piperidinium hydrochlorides. nih.gov

C-H···π Interactions : The hydrogen atoms of the piperidine ring or propyl chain can interact with the electron-rich face of the phenyl rings on adjacent molecules.

π-π Stacking : The aromatic phenyl rings can stack upon one another in either a face-to-face or offset arrangement, contributing to lattice energy through favorable quadrupole interactions. researchgate.net These interactions are common in crystal structures containing aromatic moieties.

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical Investigations

Quantum mechanical (QM) methods are employed to study the electronic structure of molecules with high accuracy. These calculations provide fundamental information about electron distribution, orbital energies, and molecular reactivity, which are crucial for understanding a compound's intrinsic chemical properties.

Density Functional Theory (DFT) is a widely used QM method that calculates the electronic structure of a molecule based on its electron density. For piperidine (B6355638) derivatives, DFT studies can elucidate electronic properties and predict how the molecule will behave in chemical reactions. Research on related N-substituted piperidines has utilized DFT to understand reaction mechanisms and stability. acs.org

A key application of DFT is the calculation of molecular electrostatic potential (MEP) maps and frontier molecular orbitals (HOMO and LUMO), which identify the regions of a molecule most susceptible to nucleophilic and electrophilic attack.

Nucleophilic Sites : These are electron-rich areas, prone to attacking electron-deficient centers. In piperidine derivatives, the nitrogen atom is a primary nucleophilic center due to its lone pair of electrons. In studies of various piperidine compounds, oxygen atoms within substituents are also identified as significant nucleophilic sites. chemjournal.kz

Electrophilic Sites : These are electron-deficient areas, susceptible to attack by nucleophiles. The hydrogen atom on the protonated piperidine nitrogen, as well as carbon atoms adjacent to electron-withdrawing groups, can act as electrophilic sites. DFT analysis of related pyridine (B92270) compounds with piperidine has shown that electron-withdrawing groups enhance the electrophilic character of the aromatic ring, making it susceptible to nucleophilic attack. researchgate.net

Analysis of reactivity indices derived from DFT calculations, such as the HOMO-LUMO energy gap, helps determine the chemical stability and reactivity of piperidine structures. chemjournal.kz

Table 1: Predicted Reactive Sites in Piperidine-based Scaffolds from QM Studies

| Site Type | Common Location in Piperidine Scaffolds | Influencing Factors |

|---|---|---|

| Nucleophilic | Piperidine Nitrogen Atom | Presence of lone pair electrons |

| Oxygen atoms in substituents (e.g., carbonyl, ether) | High electronegativity and lone pairs chemjournal.kz | |

| Electrophilic | Carbon atoms adjacent to the piperidine nitrogen | Inductive effect of the nitrogen atom |

| Aromatic ring carbons (in substituted derivatives) | Influence of electron-withdrawing groups researchgate.net |

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Molecular Dynamics Simulations for Conformational Behavior and Ligand-Receptor Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of conformational flexibility and binding stability. For ligands based on the piperidine scaffold, MD simulations are crucial for understanding how they adapt their shape upon binding to a receptor and for assessing the stability of the ligand-receptor complex. nih.govnih.gov

Studies on various piperidine derivatives complexed with biological targets, such as receptors or enzymes, use MD simulations to:

Assess Binding Pose Stability : After an initial docking pose is predicted, MD simulations can confirm whether the ligand remains stably bound in the active site over a simulated time period. nih.govrsc.org

Analyze Conformational Changes : The piperidine ring itself can exist in different conformations (e.g., chair, boat). MD simulations reveal the preferred conformation of the piperidine ring and its substituents within a binding pocket. mdpi.comnih.gov

Identify Key Interactions : By tracking the interactions between the ligand and protein residues over time, MD simulations can highlight the most persistent and critical hydrogen bonds, hydrophobic interactions, and ionic interactions that contribute to binding affinity. nih.govnih.gov

For example, MD simulations performed on piperidine-based ligands for the sigma-1 receptor revealed the crucial amino acid residues involved in the interaction and confirmed the stability of the compounds in the binding site during the simulation. nih.govrsc.org

Molecular Docking and Scoring for Biological Target Prediction and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.netrsc.org This method is instrumental in virtual screening campaigns to identify potential biological targets for a compound like 4-(3-Phenylpropyl)piperidine (B106336) hydrochloride and to analyze its binding mode at an atomic level. nih.govnih.gov

In numerous studies, piperidine derivatives have been docked into the active sites of various protein targets to:

Predict Binding Affinity : Scoring functions estimate the binding free energy, allowing researchers to rank different compounds or binding poses. core.ac.ukmdpi.com

Elucidate Binding Poses : Docking reveals the specific orientation of the ligand within the binding pocket, showing how its different functional groups interact with amino acid residues. nih.govmdpi.com

Identify Key Interactions : The analysis of docking results highlights specific interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for binding. For instance, the protonated piperidine nitrogen is often observed forming a key ionic or hydrogen bond interaction in the active site of many receptors. nih.govnih.gov

Table 2: Examples of Molecular Docking Studies on Piperidine Derivatives

| Piperidine Derivative Class | Protein Target | Key Findings from Docking | Reference |

|---|---|---|---|

| Piperidine/piperazine-based compounds | Sigma-1 Receptor (S1R) | The piperidine nitrogen formed a positive ionizable functionality, interacting with key residues in the binding site. | nih.govrsc.org |

| Cyclopropyl-containing PIs | HIV-1 Protease | The piperidine analogue acted as a P2-ligand, with its stereochemistry being decisive for potency. | nih.govplos.org |

| Piperidin-4-imine derivatives | Enoyl-Acyl Carrier Protein (EACP) Reductase | Predicted strong interactions between the molecules and the EACP reductase active site. | nih.gov |

| 4-Aminopiperidine drugs | Cytochrome P450 3A4 (CYP3A4) | The 4-amino group formed hydrogen bonds with Serine 119, orienting the molecule for metabolism. | nih.gov |

Principles of Structure-Based Drug Design Applied to Piperidine Derivatives

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of a biological target to design and optimize ligands. The piperidine scaffold is a highly privileged structure in medicinal chemistry, appearing in numerous approved drugs, and is frequently the subject of SBDD efforts. plos.orgnih.govarizona.edu

The SBDD process for piperidine derivatives typically involves the following steps:

Target Identification and Validation : A protein target is identified, and its 3D structure is determined using methods like X-ray crystallography or cryo-electron microscopy.

Hit Identification : A starting compound (a "hit") that binds to the target is identified, often through high-throughput screening or fragment-based screening. A cis-configured 3,5-disubstituted piperidine, for example, was discovered as a weak hit against renin. nih.gov

Docking and Modeling : Computational docking and molecular modeling are used to understand how the hit compound binds to the target. nih.govnih.gov This analysis reveals which parts of the molecule can be modified to improve binding.

Iterative Optimization : Chemists synthesize new analogues based on the modeling insights. For example, guided by X-ray crystallography and modeling, the modification of prime-site linkers and other portions of a piperidine-based renin inhibitor significantly improved its potency. nih.gov Introducing chiral centers into a piperidine ring has also been used to effectively increase selectivity for a target. thieme-connect.com

Biological Evaluation : The new compounds are tested for their biological activity, and the cycle is repeated. This iterative process has led to the discovery of highly potent and orally bioavailable drugs based on the piperidine scaffold. nih.gov

This rational approach has been successfully applied to develop piperidine-based inhibitors for targets such as HIV-1 protease and renin, demonstrating the power of combining computational modeling with chemical synthesis. nih.govnih.gov

Chemical Reactivity and Mechanistic Investigations

Elucidation of Reaction Mechanisms (e.g., Nucleophilic Displacement Reactions)

The piperidine (B6355638) moiety in 4-(3-phenylpropyl)piperidine (B106336) hydrochloride is a key determinant of its reactivity, particularly in nucleophilic reactions. As a secondary amine, the nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic. However, in its hydrochloride salt form, this lone pair is protonated, forming a piperidinium (B107235) ion. For the nitrogen to act as a nucleophile, it must first be deprotonated by a base.

Once in its free base form, 4-(3-phenylpropyl)piperidine can participate in nucleophilic substitution reactions. For instance, it can react with alkyl halides in a process known as N-alkylation. The reaction proceeds via an S(_N)2 mechanism, where the piperidine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. The rate of this reaction is influenced by the nature of the alkyl halide and the reaction conditions. To facilitate the reaction and neutralize the generated hydrohalic acid, a base such as potassium carbonate is often employed. researchgate.net

The piperidine ring can also act as a nucleophile in aromatic substitution reactions, particularly with highly activated aromatic systems. While specific studies on 4-(3-phenylpropyl)piperidine in this context are not prevalent, the general mechanism involves the piperidine attacking an electron-deficient aromatic ring, forming a Meisenheimer complex as an intermediate. This is followed by the departure of a leaving group from the aromatic ring.

In a broader context, the reactivity of piperidine derivatives in nucleophilic aromatic substitution (S(_N)Ar) has been studied. For example, the reaction of piperidine with 2,4-dinitrophenyl phenyl ether is catalyzed by the base, which substantiates the intermediate complex mechanism. acs.org

Functional Group Transformations and Derivatization Strategies

The functional groups of 4-(3-phenylpropyl)piperidine hydrochloride offer several avenues for derivatization, allowing for the synthesis of a diverse range of analogs. These transformations are crucial in medicinal chemistry for exploring structure-activity relationships.

N-Acylation: The secondary amine of the piperidine ring can be readily acylated to form amides. This is typically achieved by reacting the free base form of 4-(3-phenylpropyl)piperidine with acylating agents such as acyl chlorides or acid anhydrides. The reaction is often carried out in the presence of a base to scavenge the acidic byproduct. For example, the synthesis of (substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl}methanone derivatives has been reported, where the N-terminal of the piperidine was functionalized with an amide moiety. researchgate.net This transformation introduces a carbonyl group adjacent to the nitrogen, which can significantly alter the compound's electronic and steric properties.

N-Alkylation: As mentioned previously, the piperidine nitrogen can be alkylated. This reaction is a common strategy to introduce various alkyl or substituted alkyl groups. The choice of the alkylating agent and reaction conditions can be tailored to achieve mono-alkylation and avoid the formation of quaternary ammonium (B1175870) salts. researchgate.net

Derivatization of the Phenyl Ring: The phenyl group of the 3-phenylpropyl side chain can also be a site for functionalization, although it is generally less reactive than the piperidine nitrogen. Electrophilic aromatic substitution reactions, such as nitration or halogenation, could potentially be performed on the phenyl ring, though this may require harsh conditions that could affect the piperidine moiety.

Synthesis of Derivatives: The versatility of the 4-(3-phenylpropyl)piperidine scaffold is highlighted by its use as a building block in the synthesis of more complex molecules. For instance, it serves as a key intermediate in the development of analgesics and other central nervous system-active agents. chemimpex.com The synthesis of novel 4-(3-(piperidin-4-yl)propyl)piperidine derivatives with potential antileukemic activity has also been explored, showcasing the importance of derivatization at the piperidine nitrogen. researchgate.net

Below is a table summarizing common derivatization strategies for the 4-(3-phenylpropyl)piperidine scaffold.

| Reaction Type | Reagent(s) | Functional Group Targeted | Resulting Derivative |

| N-Acylation | Acyl chloride, Acid anhydride | Piperidine Nitrogen | N-Acyl-4-(3-phenylpropyl)piperidine |

| N-Alkylation | Alkyl halide, Base (e.g., K(_2)CO(_3)) | Piperidine Nitrogen | N-Alkyl-4-(3-phenylpropyl)piperidine |

| Reductive Amination | Aldehyde/Ketone, Reducing agent | Piperidine Nitrogen | N-Substituted-4-(3-phenylpropyl)piperidine |

Stability and Degradation Pathways in Controlled Research Environments

The stability of this compound is a critical aspect for its storage and handling in research settings. As a hydrochloride salt, it is generally expected to be a crystalline solid with better stability than its free base form, which is a liquid. acs.orgchemicalbook.com However, like many organic compounds, it can degrade under certain environmental conditions.

Hydrolytic Stability: The stability of piperidine derivatives in aqueous solutions can be pH-dependent. In a study on N-[(piperidine)methylene]daunorubicin hydrochloride, the degradation was found to be influenced by pH, with specific acid-base catalysis involving the hydrolysis of protonated molecules. nih.gov For this compound, while the core structure is generally stable to hydrolysis, extreme pH conditions and elevated temperatures could potentially lead to degradation.

Oxidative Degradation: The piperidine ring can be susceptible to oxidation. Studies on the atmospheric degradation of piperidine initiated by OH radicals have shown that H-abstraction can occur from both the C-H and N-H bonds. acs.orgacs.org This can lead to the formation of various oxidation products, including imines (e.g., 2,3,4,5-tetrahydropyridine) and, in the presence of nitrogen oxides, nitramines and nitrosamines. acs.orgacs.org In a laboratory setting, strong oxidizing agents could potentially lead to similar degradation products. For example, the oxidation of N-alkyl substituted 4-piperidones to 2,3-dihydro-4-pyridones using mercuric acetate (B1210297) has been reported. arkat-usa.org

Thermal Stability: Thermal degradation of piperazine (B1678402), a related cyclic amine, has been shown to be first-order with respect to the amine concentration. utexas.edu While piperidine derivatives are generally considered thermally stable, high temperatures can promote degradation. utexas.edu The hydrochloride salt form of 4-(3-phenylpropyl)piperidine is expected to have a higher melting point and greater thermal stability compared to the free base. chemicalbook.com

The following table outlines potential degradation pathways for 4-(3-phenylpropyl)piperidine under various stress conditions, based on general knowledge of piperidine chemistry.

| Stress Condition | Potential Degradation Pathway | Potential Degradation Products |

| Strong Acid/Base | Hydrolysis (unlikely for core structure) | Generally stable, potential for salt/base conversion |

| Oxidation | H-abstraction from C-H and N-H bonds | Imines, Nitramines, Nitrosamines |

| High Temperature | Thermal decomposition | Fragmentation of the molecule |

| Photolysis | Photochemical reactions | Various photoproducts depending on wavelength and sensitizers |

It is important to note that the specific degradation products and pathways for this compound would need to be confirmed through dedicated experimental studies.

Pharmacological Research and Biological Activity Profiling

Ligand-Receptor Binding and Selectivity Studies

Opioid Receptor Interactions (μ, δ, κ) and Binding Affinities

There is no direct experimental data detailing the binding affinities of 4-(3-Phenylpropyl)piperidine (B106336) hydrochloride at the mu (μ), delta (δ), or kappa (κ) opioid receptors.

Research on other N-substituted piperidine (B6355638) analogs, such as certain N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, has identified them as opioid receptor antagonists. nih.gov For instance, the N-phenylpropyl analog within a related series of 4-(3-hydroxyphenyl)piperidines was found to be a pure opioid antagonist. nih.gov These findings highlight that the N-phenylpropyl structural motif can be crucial for potent opioid receptor interaction, but this cannot be directly extrapolated to 4-(3-Phenylpropyl)piperidine hydrochloride without specific experimental validation.

Monoamine Transporter (DAT, NET, SERT) Binding and Reuptake Inhibition

Specific binding and reuptake inhibition data for this compound at the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT) are not present in the available scientific literature.

Monoamine transporters are key targets for drugs treating various neuropsychiatric disorders. nih.gov The core structure of 4-(3-Phenylpropyl)piperidine is similar to scaffolds found in other monoamine transporter ligands, suggesting a potential for interaction. chemimpex.com However, without dedicated studies, its affinity and selectivity profile for DAT, NET, and SERT remain unknown.

Histamine (B1213489) H3 Receptor Antagonism/Inverse Agonism Evaluation

There are no public studies evaluating the activity of this compound at the histamine H3 receptor (H3R).

The H3R is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters, making it a target for cognitive and wakefulness-promoting agents. wikipedia.orgnih.gov Structurally similar piperidine-containing compounds have been developed as potent H3R antagonists/inverse agonists. nih.govnih.gov For example, 1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride (BF2.649), which shares a piperidine and a propyl linker, is a potent H3R inverse agonist. nih.gov This suggests a potential avenue for investigation, but no direct evidence exists for this compound.

Enzyme Inhibition and Modulation Investigations

No research has been published detailing the effects of this compound on specific enzymes. Piperidine-based structures are known to be incorporated into various enzyme inhibitors, but no data is available for this specific compound. researchgate.net

Cellular and Molecular Mechanisms of Action

Apoptosis Induction Pathways

There is no scientific evidence to suggest that this compound induces apoptosis or to delineate any potential underlying molecular pathways. While some complex piperidine derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including caspase activation, these findings are specific to those molecules and cannot be attributed to this compound. researchgate.netnih.gov

Receptor Modulation in Central Nervous System Research

Research into 4-(3-phenylpropyl)piperidine and its derivatives has revealed significant modulation of key receptor systems in the central nervous system, primarily the sigma (σ) and opioid receptors. nih.govacs.orgnih.gov Initially, sigma receptors were mistakenly classified as a subtype of opioid receptors, but are now understood to be distinct, non-opioid proteins located in the endoplasmic reticulum. nih.govnih.gov The 4-(3-phenylpropyl)piperidine scaffold has been integral to the development of ligands targeting these receptors. For instance, derivatives have been synthesized as potent sigma-1 (σ1) receptor agonists, which are under investigation for their neuroprotective potential. nih.govnih.govnih.gov The σ1 receptor is involved in regulating numerous cellular functions, including calcium signaling, neurotransmitter release, and neuronal survival, making it a target for neuropsychiatric and neurodegenerative disorders. nih.govsigmaaldrich.com

In parallel, the 4-(3-phenylpropyl)piperidine core structure is a foundational element in the synthesis of opioid receptor modulators. acs.orgnih.govnih.gov Specifically, N-substituted derivatives of the related 4-(3-hydroxyphenyl)piperidine (B9838) structure have been extensively studied, demonstrating that modifications can yield potent opioid receptor antagonists at the mu (μ), delta (δ), and kappa (κ) receptors. acs.orgnih.gov These receptors are well-established targets for pain management, and the development of antagonists is crucial for both research purposes and therapeutic applications. nih.govpainphysicianjournal.com The ability of this chemical framework to be adapted to interact with both sigma and opioid receptors underscores its importance in CNS drug discovery. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies for Biological Optimization

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule influence its biological activity. For the 4-(3-phenylpropyl)piperidine scaffold, extensive SAR studies have been conducted to optimize receptor affinity and selectivity.

Impact of N-Substitution and Piperidine Ring Modification

Modifications to the piperidine ring and its nitrogen atom (N-substitution) have profound effects on the pharmacological profile of 4-(3-phenylpropyl)piperidine analogues.

N-Substitution: The substituent attached to the piperidine nitrogen is a critical determinant of activity. Studies comparing different N-substituents on the related 4-(3-hydroxyphenyl)piperidine core found that N-phenylpropyl analogues were consistently more potent as opioid antagonists than their N-methyl counterparts. nih.gov For example, the N-phenylpropyl derivative of 3,4-dimethyl-4-(3-hydroxyphenyl)piperidine (B1256512) (a structural analogue) showed significantly higher affinity at μ, δ, and κ opioid receptors compared to the N-methyl version. nih.gov Other research has explored a variety of N-benzyl substitutions, demonstrating that adding different functional groups to the benzyl (B1604629) ring can fine-tune binding affinity at the dopamine transporter. nih.gov

Piperidine Ring Modification: Alterations to the piperidine ring itself also significantly impact receptor interaction. The addition of methyl groups to the 3 and 4 positions of the 4-(3-hydroxyphenyl)piperidine ring was found to enhance opioid antagonist potency. nih.gov Furthermore, comparing the piperidine core to a piperazine (B1678402) core in otherwise identical molecules revealed dramatic differences in receptor selectivity. One study showed that a piperidine derivative (KSK68) had high affinity for both histamine H3 and σ1 receptors, whereas its piperazine analogue (KSK67) was highly selective for the H3 receptor, with greatly diminished σ1 affinity. nih.gov This is attributed to differences in the protonation states and the ability of the protonated piperidine nitrogen to form a crucial salt bridge interaction within the σ1 receptor binding pocket. nih.gov Research on spirocyclic piperidines has also shown that methyl substituents on the piperidine ring can influence σ1 receptor affinity, with a 4-methyl group conferring optimal interaction in some series. uniba.it

| Compound/Modification | Target Receptor | Key Finding | Reference |

|---|---|---|---|

| N-phenylpropyl vs. N-methyl substitution on 4-(3-hydroxyphenyl)piperidine | Opioid (μ, δ, κ) | N-phenylpropyl analogues are more potent antagonists. | nih.gov |

| Piperidine vs. Piperazine core (KSK68 vs. KSK67) | Sigma-1 (σ1) | Piperidine derivative has high σ1 affinity; piperazine analogue does not. | nih.gov |

| Methyl groups at C3 and C4 of the piperidine ring | Opioid | Presence of both methyl groups increases antagonist potency. | nih.gov |

| 4-Methyl substitution on N-[(phenoxy)ethyl]piperidines | Sigma-1 (σ1) | Confers optimal interaction and high affinity for the σ1 subtype. | uniba.it |

Influence of Alkyl Chain Length and Phenyl Substituents on Activity

The propyl chain connecting the phenyl and piperidine rings, as well as substituents on the phenyl group, are additional points for modification that influence biological activity.

Phenyl Substituents: Adding substituents to the terminal phenyl ring offers another route to modulate activity. For instance, the introduction of a hydroxyl group at the meta-position of the phenyl ring is a common feature in opioid receptor ligands, creating the 4-(3-hydroxyphenyl)piperidine scaffold, which is crucial for antagonist activity. acs.orgnih.gov Other studies have explored various substitutions on the phenyl ring to enhance affinity for different targets. The synthesis of sialic acid derivatives bearing 4-N-piperidine moieties with trifluoromethylphenyl substituents was shown to yield compounds with high affinity for a bacterial sialic acid transporter, demonstrating the impact of phenyl substitution in a different therapeutic context. nih.gov

| Compound/Modification | Target Receptor/Property | Key Finding | Reference |

|---|---|---|---|

| Homologous fluoroalkyl side chains on spirocyclic piperidines | Sigma-1 (σ1) / Plasma Protein Binding | Increasing chain length increased plasma protein binding. | mdpi.com |

| 3-Hydroxyphenyl substitution | Opioid | Crucial for potent opioid antagonist activity. | acs.orgnih.gov |

| Trifluoromethylphenyl substitution on a piperidine moiety | P. mirabilis SiaT symporter | Conferred nanomolar binding affinity. | nih.gov |

In Vitro Pharmacological Evaluation Assays

To determine the biological activity and affinity of 4-(3-phenylpropyl)piperidine derivatives, researchers employ a variety of in vitro assays. These laboratory-based tests are essential for characterizing how these compounds interact with their molecular targets.

Radioligand Binding Assays

Radioligand binding assays are a cornerstone of pharmacology used to quantify the affinity of a compound for a specific receptor. This technique involves using a radioactive molecule (a radioligand) known to bind to the target receptor. The test compound, such as a derivative of 4-(3-phenylpropyl)piperidine, is introduced to compete with the radioligand for the binding sites. By measuring the concentration of the test compound required to displace 50% of the radioligand (the IC50 value), researchers can calculate its binding affinity (Ki). nih.gov

For example, to assess the interaction of piperidine analogues with monoamine transporters, radioligands like [3H]WIN 35,428, [3H]citalopram, and [3H]nisoxetine are used for the dopamine, serotonin, and norepinephrine transporters, respectively. nih.gov In the context of sigma receptors, PET radioligands such as [18F]FM-SA4503 and [18F]FE-SA4503, which are themselves derivatives of a piperazine analogue, have been developed to study receptor distribution and binding in vivo, building on the knowledge gained from foundational compounds. nih.govnih.gov These assays are critical for determining the potency and selectivity of new chemical entities. uniba.it

Applications in Medicinal Chemistry and Drug Discovery Research

Role as Pharmaceutical Intermediates and Precursors in Drug Synthesis

4-(3-Phenylpropyl)piperidine (B106336) hydrochloride serves as a crucial pharmaceutical intermediate, providing a foundational structure for the synthesis of more complex molecules with therapeutic potential. chemimpex.com Its piperidine (B6355638) ring and phenylpropyl side chain offer reactive sites for further chemical elaboration, making it a valuable precursor in the development of novel drugs. chemimpex.com The synthesis of various analogues often involves modifications at the piperidine nitrogen, allowing for the introduction of diverse functional groups to modulate pharmacological activity. This adaptability has made it a key component in the synthetic pathways of compounds targeting the central nervous system, including potential analgesics and antidepressants. chemimpex.com The ability to readily modify the core structure of 4-(3-phenylpropyl)piperidine allows medicinal chemists to systematically explore structure-activity relationships (SAR), a fundamental process in drug discovery aimed at optimizing potency, selectivity, and pharmacokinetic properties.

Development of Analgesic Agents based on Piperidine Scaffolds

The piperidine moiety is a well-established pharmacophore in the design of analgesic agents, most notably in the development of potent opioids. tandfonline.comnih.gov The rigid structure of the piperidine ring helps to correctly orient substituents to interact with opioid receptors. nih.gov While direct analgesic derivatives of 4-(3-phenylpropyl)piperidine hydrochloride are not extensively documented in publicly available research, the broader class of 4-substituted piperidines has been a fertile ground for the discovery of powerful painkillers. oup.compainphysicianjournal.comnih.govwikipedia.org

Research into 4-anilinopiperidine derivatives, for instance, has led to the development of highly potent opioids like fentanyl and its analogues. oup.comajrconline.org Structure-activity relationship studies within this class have demonstrated that the nature of the substituent on the piperidine nitrogen is critical for analgesic activity. oup.com For example, substitution with a phenethyl group has been shown to significantly enhance potency. scispace.com

| Compound | Key Structural Features | Observed Analgesic Activity |

|---|---|---|

| Fentanyl | 4-anilino-N-phenylpropanamide with a 1-phenethylpiperidine | Highly potent μ-opioid agonist, approximately 100 times more potent than morphine. nih.govajrconline.org |

| Meperidine (Pethidine) | 4-phenylpiperidine-4-carboxylic acid ethyl ester with a 1-methyl group | Opioid analgesic with monoamine reuptake inhibitor activity. wikipedia.org |

| cis-(+)-N-[3-Methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide | 3-methyl substitution on the piperidine ring and a 1-phenethyl group | Reported to be an extremely potent analgesic, significantly more potent than morphine. scispace.com |

| 1-methyl-3-(3-hydroxy-3-phenylpropyl)-4-phenyl-4-propanoyloxypiperidine | 3-substituted 4-phenylpiperidine (B165713) derivative | Showed weak activity in the writhing test for analgesia. nih.gov |

Research into Neuroprotective and Anti-Inflammatory Agents

The piperidine scaffold is also being explored for its potential in developing neuroprotective and anti-inflammatory drugs. researchgate.netnih.govnih.govbiomedpharmajournal.org While specific research on this compound in these areas is limited, studies on related piperidine-containing compounds have shown promising results.

For instance, piperine, a naturally occurring alkaloid containing a piperidine ring, has demonstrated neuroprotective effects in a mouse model of Parkinson's disease through antioxidant, anti-apoptotic, and anti-inflammatory mechanisms. nih.gov Another study on 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride showed significant anti-inflammatory activity in both acute and chronic inflammation models. nih.gov These findings suggest that the piperidine scaffold can be a valuable template for the design of novel neuroprotective and anti-inflammatory agents. Research in this area often focuses on the ability of these compounds to modulate signaling pathways involved in inflammation and neuronal cell death. elsevier.comresearchgate.net

| Compound/Derivative | Proposed Mechanism of Action | Therapeutic Area | Key Findings |

|---|---|---|---|

| Piperine | Antioxidant, anti-apoptotic, and anti-inflammatory. nih.gov | Neuroprotection (Parkinson's Disease model). nih.gov | Attenuated motor coordination deficits and cognitive impairment; protected dopaminergic neurons. nih.gov |

| 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride | Inhibition of inflammatory mediators. nih.gov | Anti-inflammatory. nih.gov | Significantly decreased carrageenan-induced paw edema and inhibited the increase in capillary permeability. nih.gov |

| 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) | σ1-receptor ligand, attenuation of neuronal nitric oxide production. elsevier.comresearchgate.net | Neuroprotection (experimental stroke). elsevier.comresearchgate.net | Provides neuroprotection in experimental stroke models. elsevier.com |

Exploration of Central Nervous System (CNS)-Active Compounds

The lipophilic nature of the 4-(3-phenylpropyl)piperidine scaffold makes it a promising candidate for the development of drugs targeting the central nervous system, as it has the potential to cross the blood-brain barrier. chemimpex.com A significant area of research has been the investigation of its derivatives as ligands for neurotransmitter transporters.

Specifically, analogues of 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine have been synthesized and evaluated as potent and selective ligands for the dopamine (B1211576) transporter (DAT). nih.govacs.org The dopamine transporter plays a crucial role in regulating dopamine levels in the brain, and its modulation is a key strategy in the treatment of various neurological and psychiatric disorders, including Parkinson's disease, ADHD, and substance abuse. nih.gov

Structure-activity relationship studies on these analogues have revealed that modifications to the phenylpropyl side chain and the diphenylmethoxy moiety can significantly impact both potency and selectivity for the DAT over the serotonin (B10506) transporter (SERT). nih.govacs.org

| Compound | Modification | DAT IC50 (nM) | SERT IC50 (nM) | Selectivity (SERT/DAT) |

|---|---|---|---|---|

| GBR 12909 (Reference) | Piperazine (B1678402) core | 14 | 85 | 6.1 |

| Analogue 1a | Piperidine core, 3-phenylpropyl group | - | - | - |

| Analogue 9 | Fluorine substitution on the phenylpropyl group | 6.6 | 223 | 33.8 |

| Analogue 19a | Thiophene bioisosteric replacement | 6.0 | 180 | 30.0 |

Data adapted from a study on novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. nih.govacs.org

Co-Potentiator Research for Ion Channel Modulators (e.g., CFTR)

Recent research has highlighted the potential of piperidine-containing compounds to act as modulators of ion channels, such as the cystic fibrosis transmembrane conductance regulator (CFTR). The CFTR protein is a chloride ion channel, and mutations in the CFTR gene cause cystic fibrosis. CFTR modulators are a class of drugs that aim to correct the function of the defective protein. mdpi.com

One promising strategy involves the use of "co-potentiators," which are compounds that work synergistically with other CFTR potentiators to enhance the channel's activity. nih.govnih.gov Researchers have identified a class of spiro[piperidine-4,1-pyrido[3,4-b]indoles] that act as co-potentiators for certain CFTR mutants. nih.govnih.gov These compounds, when used in combination with existing potentiators like VX-770 (ivacaftor), can significantly increase the function of poorly responsive CFTR mutants. nih.gov

Structure-activity relationship studies on these spiro-piperidine compounds have been conducted to optimize their potency. For example, modifications to the indole and benzyl (B1604629) substituents have been shown to have a significant impact on their co-potentiating activity. nih.govnih.gov

| Compound | Key Substituents | EC50 (nM) | Fold Improvement over Original Compound |

|---|---|---|---|

| Original Compound (CP-A01) | - | ~10,200 | - |

| Analogue 2i | 6'-methoxyindole and 2,4,5-trifluorobenzyl | ~600 | ~17-fold |

Data from a study on 1-benzylspiro[piperidine-4,1'-pyrido[3,4-b]indole] 'co-potentiators'. nih.govnih.gov

Q & A

Basic Research Questions

Q. What analytical methods are recommended for determining the purity of 4-(3-Phenylpropyl)piperidine hydrochloride, and how are they validated?

- Methodological Answer : Purity assessment typically involves a combination of titration (e.g., using alcoholic sodium hydroxide for endpoint determination) and spectroscopic techniques such as infrared (IR) absorption to verify structural integrity. For example, titration with 0.1 N alcoholic NaOH can quantify free chloride ions, ensuring compliance with purity standards (98.0–102.0%) . Chromatographic methods (HPLC or GC-MS) are recommended for detecting trace impurities, with validation via spiked recovery experiments and reproducibility testing.

Q. How should researchers design a synthetic route for this compound under anhydrous conditions?

- Methodological Answer : Synthesis often involves nucleophilic substitution or reductive amination steps. For instance, reacting 3-phenylpropanol with piperidine derivatives in dichloromethane under inert gas (N₂/Ar) can minimize hydrolysis. Anhydrous sodium sulfate or molecular sieves should be used to control moisture. Post-synthesis, purification via recrystallization (e.g., using ethanol/HCl mixtures) ensures high yields (>90%) and removes unreacted precursors .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Implement PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or dermal exposure. Store the compound at -20°C in airtight containers to prevent degradation . For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of waste according to local hazardous chemical guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) when characterizing novel piperidine derivatives?

- Methodological Answer : Contradictions often arise from conformational isomers or solvent effects. Use variable-temperature NMR to assess dynamic equilibria or compare experimental IR spectra with computational simulations (DFT/B3LYP) for vibrational mode assignments. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formulas .

Q. What experimental strategies optimize the stability of this compound in aqueous solutions for pharmacokinetic studies?

- Methodological Answer : Stability can be enhanced by buffering solutions at pH 4–5 (to prevent hydrolysis of the piperidine moiety) and adding antioxidants like ascorbic acid. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to monitor degradation products .

Q. How do researchers differentiate between biological activity mediated by the parent compound vs. its metabolites in preclinical assays?

- Methodological Answer : Use isotopically labeled analogs (e.g., deuterated 4-(3-Phenylpropyl)piperidine) to track metabolic pathways via LC-MS/MS. Employ hepatocyte incubation studies to identify primary metabolites, followed by in vitro receptor-binding assays (e.g., opioid receptor panels) to isolate bioactive species .

Q. What computational approaches are effective in predicting the binding affinity of 4-(3-Phenylpropyl)piperidine derivatives to target receptors?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model interactions with receptors like µ-opioid or sigma-1. Validate predictions with surface plasmon resonance (SPR) to measure dissociation constants (KD) .

Data Analysis and Experimental Design

Q. How should researchers address batch-to-batch variability in synthetic yields of this compound?

- Methodological Answer : Implement quality-by-design (QbD) principles by varying reaction parameters (temperature, solvent ratio) via Design of Experiments (DoE) software (e.g., JMP). Use Pareto charts to identify critical factors (e.g., catalyst concentration) and optimize conditions for reproducibility .

Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.